molecular formula C36H30O3PSn2+ B14595963 3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane CAS No. 60839-23-8

3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane

Katalognummer: B14595963
CAS-Nummer: 60839-23-8
Molekulargewicht: 779.0 g/mol
InChI-Schlüssel: QKOXHBYHXMBPFA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane is a complex organophosphorus compound characterized by its unique structure, which includes phosphorus, tin, and oxygen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane typically involves the reaction of hexaphenylcyclotrisiloxane with phosphorus trichloride and tin tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced tin-phosphorus compounds .

Wissenschaftliche Forschungsanwendungen

3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane involves its interaction with molecular targets through its phosphorus and tin atoms. These interactions can lead to the formation of coordination complexes, which can influence various chemical and biological pathways .

Eigenschaften

CAS-Nummer

60839-23-8

Molekularformel

C36H30O3PSn2+

Molekulargewicht

779.0 g/mol

IUPAC-Name

oxo-bis(triphenylstannyloxy)phosphanium

InChI

InChI=1S/6C6H5.HO3P.2Sn/c6*1-2-4-6-5-3-1;1-4(2)3;;/h6*1-5H;(H,1,2,3);;/q;;;;;;;2*+1/p-1

InChI-Schlüssel

QKOXHBYHXMBPFA-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[P+](=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.